2-Fluoroethyl indolizine-3-carboxylate
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Overview
Description
2-Fluoroethyl indolizine-3-carboxylate is a compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluoroethyl group in this compound enhances its chemical properties, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoroethyl indolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pyridine with ethyl glyoxalate and a fluoroethylating agent in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroethyl indolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
2-Fluoroethyl indolizine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-fluoroethyl indolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways by interacting with specific receptors .
Comparison with Similar Compounds
Indole-3-carboxylate: Shares the indole core structure but lacks the fluoroethyl group.
Ethyl indolizine-3-carboxylate: Similar structure but with an ethyl group instead of a fluoroethyl group.
Fluoroethyl indole-3-carboxylate: Contains the fluoroethyl group but differs in the position of the carboxylate group.
Uniqueness: 2-Fluoroethyl indolizine-3-carboxylate is unique due to the presence of both the indolizine core and the fluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H10FNO2 |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-fluoroethyl indolizine-3-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c12-6-8-15-11(14)10-5-4-9-3-1-2-7-13(9)10/h1-5,7H,6,8H2 |
InChI Key |
BEXYPXATXNKIAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)C(=O)OCCF |
Origin of Product |
United States |
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